
Tetracosan-1-amine
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Overview
Description
Tetracosan-1-amine is a long-chain primary amine with the chemical formula C24H51N It is derived from tetracosane, a saturated hydrocarbon with 24 carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosan-1-amine can be synthesized through several methods. One common approach is the reduction of tetracosan-1-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method involves the reaction of tetracosan-1-ol with ammonia in the presence of a dehydrating agent like phosphorus pentoxide.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of tetracosan-1-nitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to achieve the desired reduction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetracosan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetracosan-1-imine or further to tetracosanoic acid.
Reduction: It can be reduced to form tetracosane.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tetracosan-1-imine, tetracosanoic acid.
Reduction: Tetracosane.
Substitution: Various substituted tetracosan derivatives depending on the reagents used.
Scientific Research Applications
24-Nitrotetracosan-1-amine is a long-chain primary amine featuring a nitro group at the 24th carbon position on its tetracosane backbone, with the chemical formula C24H51N. It belongs to the aliphatic amines, a class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule's structure, combining a long hydrocarbon chain and a nitro group, gives it unique properties affecting its reactivity and biological activity. This compound is intended for research purposes only and is not designed for therapeutic or veterinary applications.
Chemical Reactivity
The reactivity of 24-nitrothis compound stems from its functional groups. As a primary amine, it can undergo several reactions:
- Acylation Primary amines react with acylating agents to form amides.
- Alkylation Amines can be alkylated to form secondary and tertiary amines, and quaternary ammonium salts.
- Salt Formation Amines react with acids to form ammonium salts.
- Imine Formation Amines react with aldehydes and ketones to form imines (Schiff bases).
- Diazotization Primary aliphatic amines can react with nitrous acid to yield diazonium salts, which are typically unstable and decompose to produce nitrogen gas and carbocations.
Potential Biological Activities
Primary amines such as 24-nitrothis compound exhibit biological activities, potentially acting as neurotransmitters or precursors for bioactive molecules. The nitro group can modify these activities, influencing:
- Receptor Binding The nitro group can alter the affinity and selectivity of the amine for biological receptors.
- Enzyme Inhibition The compound may act as an enzyme inhibitor, affecting metabolic pathways.
- Membrane Interactions The long hydrocarbon chain can influence interactions with cell membranes, affecting drug transport and bioavailability.
- Antimicrobial Activity Some long-chain amines exhibit antimicrobial properties.
Applications
24-Nitrothis compound's properties make it suitable for various applications:
- Pharmaceutical Research As a building block for synthesizing drug candidates.
- Agrochemicals In the development of new pesticides or herbicides.
- Materials Science As a component in polymers, surfactants, or coatings.
- Dye-Sensitized Solar Cells Novel zinc-porphyrin derivatives bearing C24-containing amide groups for potential use in dye-sensitized solar cells (DSSCs) have been synthesized and investigated .
Interactions with Other Molecules
Studies on the interactions of 24-nitrothis compound with other molecules are crucial for understanding its reactivity and biological effects:
- Lipid Interactions Examining how it interacts with lipids in biological membranes.
- Protein Binding Identifying proteins that bind to this compound.
- Small Molecule Interactions Investigating its interactions with other small molecules, such as drugs or metabolites.
Structural Comparison
24-Nitrothis compound's long carbon chain and nitro group distinguish it from other compounds. This structure may impart specific biological activities and reactivities not observed in shorter-chain analogs or those without nitro substitutions.
Structural Comparison of Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Hexadecylamine | Primary Amine | Shorter carbon chain; used in surfactants |
Dodecylamine | Primary Amine | Medium-length chain; antimicrobial properties |
Octadecylamine | Primary Amine | Longer chain; used in polymers |
24-Nitrododecanamide | Amide | Contains a nitro group; potential drug candidate |
Stearamidopropyl dimethylamine | Quaternary Amine | Cationic nature; used in hair care products |
Mechanism of Action
The mechanism by which tetracosan-1-amine exerts its effects depends on its interactions with molecular targets. In biological systems, it can interact with cell membranes, influencing membrane fluidity and permeability. It may also interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Tetracosane: A saturated hydrocarbon with 24 carbon atoms, lacking the amine group.
Tetracosan-1-ol: A long-chain alcohol with a hydroxyl group instead of an amine group.
Tetracosanoic acid: A long-chain fatty acid with a carboxyl group.
Uniqueness
Tetracosan-1-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological interactions compared to its analogs. This makes it valuable for specific applications where the amine functionality is required.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Tetracosan-1-amine with high purity for laboratory use?
- Methodological Answer : this compound synthesis typically involves reductive amination of tetracosanal using ammonia and catalysts like palladium or platinum under controlled hydrogenation conditions. To ensure high purity, employ vacuum distillation or column chromatography for post-reaction purification. Solvent selection (e.g., anhydrous ethanol) and inert atmosphere (nitrogen/argon) are critical to prevent oxidation. Validate purity via melting point analysis and gas chromatography-mass spectrometry (GC-MS) .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure and bonding, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the primary amine (-NH₂). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction (XRD) provides lattice structure data. Cross-validate results with differential scanning calorimetry (DSC) to assess thermal stability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to minimize inhalation risks and wear nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers under inert gas (argon) to prevent degradation. In case of spills, neutralize with dilute acetic acid and adsorb using vermiculite. Refer to Safety Data Sheets (SDS) for emergency response guidelines, including toxicity management and disposal protocols .
Q. What are the best practices for storing this compound to prevent degradation?
- Methodological Answer : Store in amber glass vials at -20°C under nitrogen or argon to inhibit oxidation and hydrolysis. Regularly monitor purity via thin-layer chromatography (TLC) or HPLC. Avoid exposure to moisture by using desiccants like silica gel in storage containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?
- Methodological Answer : Conduct systematic solubility trials under standardized conditions (e.g., 25°C, 1 atm) using solvents of defined purity (HPLC-grade). Compare results with literature values while accounting for variables like pH, ionic strength, and solvent polarity. Employ Hansen solubility parameters to model interactions and identify outliers. Replicate disputed experiments to isolate methodological discrepancies .
Q. What strategies are employed to minimize nitrosamine impurities during this compound synthesis?
- Methodological Answer : Use amine-containing reagents with low nitrite content and avoid nitrosating agents (e.g., sodium nitrite). Introduce scavengers like ascorbic acid or urea to inhibit nitrosamine formation. Monitor reaction mixtures via liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace impurities. Optimize pH (<6) and temperature (<40°C) to reduce side reactions .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation rates and bioaccumulation potential. Molecular dynamics simulations can elucidate interactions with soil organic matter or lipid bilayers. Use EPI Suite or similar software to predict partition coefficients (log Kow) and persistence in aquatic systems .
Q. What experimental designs optimize the study of this compound’s interactions with biological membranes?
- Methodological Answer : Use liposomal models (e.g., DPPC or POPC bilayers) to simulate membrane interactions. Fluorescence anisotropy or surface plasmon resonance (SPR) quantifies binding affinity. For in vitro studies, employ cell-based assays with labeled derivatives (e.g., fluorescein-tagged) to track cellular uptake via confocal microscopy .
Q. How do isotopic labeling techniques enhance the tracking of this compound in metabolic studies?
- Methodological Answer : Synthesize ¹³C- or ¹⁵N-labeled this compound to trace metabolic pathways via isotope-ratio mass spectrometry (IRMS). In vivo studies using labeled compounds enable precise quantification in tissues or excreta. Pair with autoradiography for spatial distribution analysis in model organisms .
Q. What methodologies validate the absence of cytotoxic byproducts in this compound formulations?
- Methodological Answer : Conduct cell viability assays (e.g., MTT or Alamar Blue) on human keratinocyte or fibroblast lines. Use HPLC-UV or LC-MS to detect residual solvents or degradation products. For in-depth toxicity profiling, apply genotoxicity tests (Ames test, comet assay) and compare against regulatory thresholds (e.g., ICH guidelines) .
Properties
Molecular Formula |
C24H51N |
---|---|
Molecular Weight |
353.7 g/mol |
IUPAC Name |
tetracosan-1-amine |
InChI |
InChI=1S/C24H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-25H2,1H3 |
InChI Key |
QHKIWQPIFXRUOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCN |
Origin of Product |
United States |
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